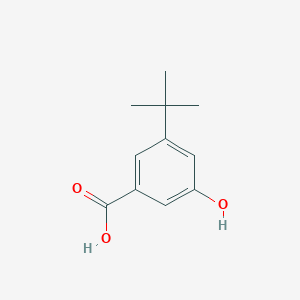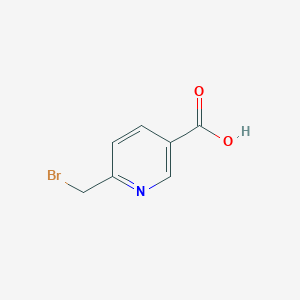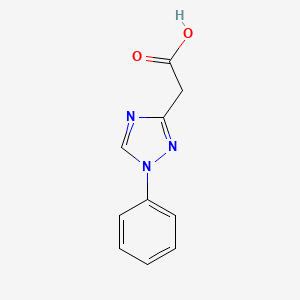
4-Fluoro-3-methoxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxycinnamic acid typically involves the use of the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 4-Fluoro-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group, forming 4-fluoro-3-carboxycinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-fluoro-3-methoxyhydrocinnamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: 4-Fluoro-3-carboxycinnamic acid.
Reduction: 4-Fluoro-3-methoxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
Medicine: Research has shown its potential in anticancer therapies, where it may inhibit the proliferation of cancer cells.
Industry: Due to its chemical stability and reactivity, it is used in the production of various fine chemicals and intermediates.
作用機序
The mechanism of action of 4-Fluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The methoxy and fluorine substituents enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell signaling pathways involved in cell growth and survival.
類似化合物との比較
4-Fluoro-3-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid): Both compounds have antioxidant properties, but ferulic acid is more widely studied and used in food and cosmetics.
Caffeic Acid (3,4-Dihydroxycinnamic acid): Caffeic acid has two hydroxyl groups, making it a stronger antioxidant but less stable than this compound.
p-Coumaric Acid (4-Hydroxycinnamic acid): This compound lacks the methoxy group, resulting in different reactivity and biological activity compared to this compound.
特性
IUPAC Name |
(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDFCULNXTLOA-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)




![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)






